molecular formula C27H26N4O4 B2701606 ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-15-2

ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2701606
CAS No.: 534579-15-2
M. Wt: 470.529
InChI Key: RQTBJTYMPHVKNI-OLFWJLLRSA-N
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Description

(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multicomponent reactions. One common method is the organobase-catalyzed one-pot three-component condensation reaction. This method involves the reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of N,N-diisopropylethylamine (DIPEA) as a catalyst . This procedure is efficient, simple, and fast, leading to high yields of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as Src family kinases (SFKs), which play a role in cell growth, differentiation, and survival . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as reducing tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the presence of the benzoylimino and cyclohexyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H21N5O7C_{24}H_{21}N_5O_7, with a molecular weight of 491.5 g/mol. The structure includes a triazatricyclo framework that enhances its stability and biological interactions.

PropertyValue
Molecular FormulaC24H21N5O7
Molecular Weight491.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The benzoylimino group may interact with specific enzymes or receptors within biological systems.
  • Radical Formation : The compound can generate reactive intermediates such as iminyl radicals through electrochemical decarboxylation processes .
  • Stability and Reactivity : The triazatricyclo scaffold enhances stability and facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. Ethyl 6-benzoylimino derivatives have shown effectiveness against various bacterial strains in preliminary studies.

Anticancer Potential

Studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

Inhibition Studies

In vitro studies have demonstrated that ethyl 6-benzoylimino derivatives can inhibit key enzymes involved in metabolic pathways associated with disease progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of the compound showed promising results against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic markers.
  • Enzyme Inhibition : Investigations into the inhibition of enzymes such as cyclooxygenase (COX) revealed that the compound can effectively reduce enzyme activity at certain concentrations.

Research Findings

Recent studies have focused on:

  • Synthesis Pathways : Multi-step organic reactions have been optimized to enhance yield and purity.
  • Mechanistic Insights : Understanding how the compound interacts at the molecular level with biological targets is crucial for its development as a therapeutic agent.

Properties

IUPAC Name

ethyl 6-benzoylimino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-2-35-27(34)21-17-20-23(28-22-15-9-10-16-30(22)26(20)33)31(19-13-7-4-8-14-19)24(21)29-25(32)18-11-5-3-6-12-18/h3,5-6,9-12,15-17,19H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTBJTYMPHVKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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